molecular formula C11H12O2 B14629955 5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro- CAS No. 57052-76-3

5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-

Cat. No.: B14629955
CAS No.: 57052-76-3
M. Wt: 176.21 g/mol
InChI Key: XAOKFJAKSJRXBB-UHFFFAOYSA-N
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Preparation Methods

The preparation of 5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- involves various synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

5H-Furo3,2-gbenzopyran, 2,3,6,7-tetrahydro- can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

57052-76-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3,5,6,7-tetrahydro-2H-furo[3,2-g]chromene

InChI

InChI=1S/C11H12O2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h6-7H,1-5H2

InChI Key

XAOKFJAKSJRXBB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2OC1)OCC3

Origin of Product

United States

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